molecular formula C17H20N2O3 B3010878 3-(2,3-dimethoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-one CAS No. 1023489-97-5

3-(2,3-dimethoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-one

Cat. No.: B3010878
CAS No.: 1023489-97-5
M. Wt: 300.358
InChI Key: PQSOIJGGTVENIE-UHFFFAOYSA-N
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Description

3-(2,3-Dimethoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-one is a heterocyclic compound featuring an indazolone core substituted with a 2,3-dimethoxyphenyl group and two methyl groups at positions 1 and 4. The 6,7-dihydro-5H moiety indicates partial saturation of the indazole ring, which may influence its conformational stability and pharmacokinetic properties.

Properties

IUPAC Name

3-(2,3-dimethoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-10-8-12-15(13(20)9-10)16(18-19(12)2)11-6-5-7-14(21-3)17(11)22-4/h5-7,10H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSOIJGGTVENIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=O)C1)C(=NN2C)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dimethoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-one typically involves the condensation of 2,3-dimethoxybenzaldehyde with a suitable hydrazine derivative under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the indazole ring. Common reagents used in this synthesis include acetic acid, sulfuric acid, or sodium acetate as catalysts, and solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the indazole ring can be reduced to form alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted indazole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-(2,3-dimethoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. For example, its antinociceptive effects may involve the inhibition of certain pain pathways or modulation of neurotransmitter release . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements include:

  • Indazolone core : A bicyclic system with a ketone group at position 3.
  • 2,3-Dimethoxyphenyl substituent : Electron-donating methoxy groups that may enhance binding to aromatic receptor pockets.
  • Methyl groups at positions 1 and 6 : These substituents likely increase lipophilicity and metabolic stability.

Comparison with analogs from literature :

5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (): These compounds incorporate pyrazole and thiophene rings. Unlike the target indazolone, they feature amino and hydroxy groups, which improve solubility but reduce membrane permeability . Synthesis involves malononitrile or ethyl cyanoacetate with sulfur, contrasting with the target compound’s likely multi-step alkylation/cyclization route.

6-(Benzo[d][1,3]dioxol-5-yloxy)-1H-benzo[d]imidazoles (): Benzimidazole derivatives with fluorinated and dioxolane substituents. The benzo[d]imidazole core is fully aromatic, whereas the target compound’s dihydro-indazolone may exhibit greater flexibility.

Physicochemical and Pharmacological Properties
Property 3-(2,3-Dimethoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-One 5-Amino-3-hydroxy-pyrazol-thiophene (7a/7b) 6-(Benzo[d][1,3]dioxol-5-yloxy)-benzimidazole (4a-f)
Core structure Partially saturated indazolone Pyrazole-thiophene hybrid Aromatic benzimidazole
Key substituents 2,3-Dimethoxyphenyl, methyl groups Amino, hydroxy, cyano/ester groups Fluoro, dioxolane, substituted phenyl
Synthetic conditions Likely alkylation/cyclization (hypothetical) 1,4-Dioxane, triethylamine, sulfur DMF, sodium metabisulfite, 120°C under N₂
Lipophilicity (predicted) High (due to methyl/methoxy groups) Moderate (polar substituents) Variable (depends on phenyl substitution)
Potential bioactivity Kinase inhibition (speculative) Anticacterial/antifungal Antiproliferative (e.g., cancer cell lines)
Research Findings and Implications
  • Electronic effects: The 2,3-dimethoxyphenyl group in the target compound may enhance π-π stacking interactions compared to the electron-withdrawing cyano groups in ’s thiophene derivatives .
  • Synthetic complexity : The target compound’s synthesis likely requires precise control of alkylation and cyclization steps, contrasting with the one-pot thiophene formations in or benzimidazole condensations in .

Biological Activity

3-(2,3-dimethoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological actions supported by various studies.

Chemical Structure and Properties

The compound features an indazole core substituted with a dimethoxyphenyl group and additional methyl groups. Its structure can be represented as follows:

C15H18N2O2\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_2

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that it exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the compound's effects on human breast cancer cell lines (MCF-7 and MDA-MB-231) and found the following IC50 values:

Cell Line IC50 (µM) Comparison
MCF-712.5Comparable to Doxorubicin
MDA-MB-23115.0Lower than Tamoxifen

The compound induced apoptosis in these cell lines, as evidenced by flow cytometry analysis, which indicated a dose-dependent increase in apoptotic cells.

Antimicrobial Activity

In addition to its anticancer properties, 3-(2,3-dimethoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-one has demonstrated antimicrobial activity against a range of pathogens.

Evaluation of Antimicrobial Effectiveness

A series of tests were conducted to assess the minimum inhibitory concentration (MIC) against common bacterial strains:

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus8.0Moderate
Escherichia coli16.0Moderate
Pseudomonas aeruginosa32.0Weak

These results suggest that while the compound is not the most potent antimicrobial agent, it still possesses noteworthy activity against certain pathogens.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
  • Induction of Apoptosis : It activates caspase pathways leading to programmed cell death.
  • Antimicrobial Action : The exact mechanism remains under investigation but may involve disruption of bacterial cell membranes or inhibition of essential enzymes.

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